molecular formula C11H11BrO2 B8292932 1-(2-Bromophenyl)-1,4-pentanedione

1-(2-Bromophenyl)-1,4-pentanedione

Cat. No.: B8292932
M. Wt: 255.11 g/mol
InChI Key: AFXCEAJNYLFKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenyl)-1,4-pentanedione is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(2-bromophenyl)pentane-1,4-dione

InChI

InChI=1S/C11H11BrO2/c1-8(13)6-7-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3

InChI Key

AFXCEAJNYLFKDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 90 g of bromobenzaldehyde, 41 g of methyl vinyl ketone, 24.2 g of 3-benzyl-4-methyl-5-hydroxyethylthiazolium chloride is added with 45 ml of triethylamine. A marked exothermicity is observed, at the end of which the reaction mixture is heated to 70° C. under stirring for 4 h. The resulting mixture is cooled and partitioned between 800 ml of ether and 400 ml of H2O. The aqueous phase is reextracted and the combined organic phases are washed with 10% HCl and with brine, then dried over Na2SO4 and the solvent is evaporated off. 110 g of an orange oil are obtained (93% yield). 1H NMR (CDCl3), δ: 2.22 (s, 3 H), 2.89 (t, 2 H), 3.15 (t, 2 H), 7.18-7.65 (m, 4 H).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Yield
93%

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